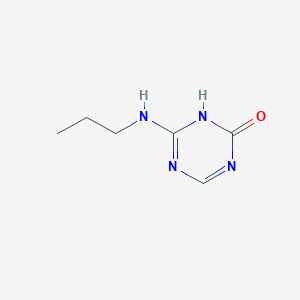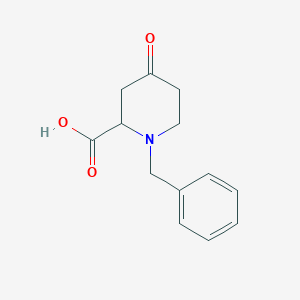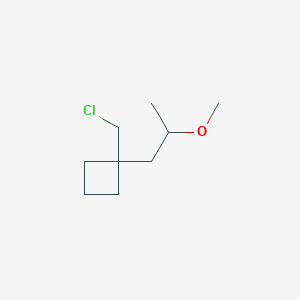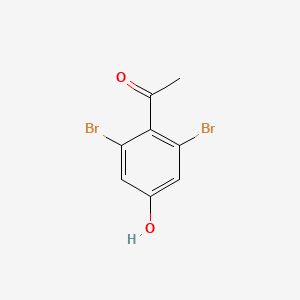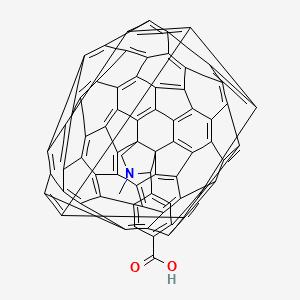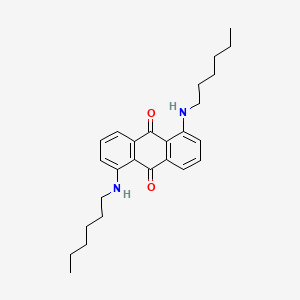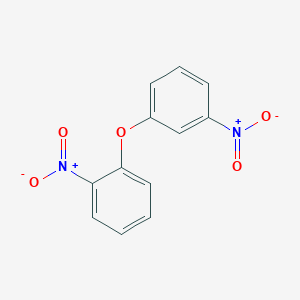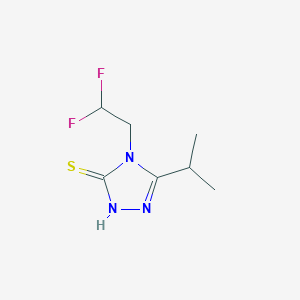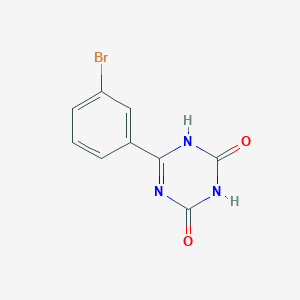
6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 3-bromobenzonitrile with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the bromophenyl group is introduced into the triazine ring.
Reaction Scheme:
- Dissolve 3-bromobenzonitrile in DMF.
- Add cyanuric chloride to the solution.
- Introduce sodium hydroxide to the mixture to initiate the reaction.
- Stir the reaction mixture at an elevated temperature (around 80-100°C) for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent (e.g., tetrahydrofuran).
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide) in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated triazine derivatives.
Reduction: Dihydro or tetrahydro triazine derivatives.
Cyclization: Fused triazine ring systems with enhanced stability and unique properties.
Applications De Recherche Scientifique
6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication, protein synthesis, or metabolic pathways.
Receptors: The compound can bind to receptors involved in cell signaling, such as G-protein-coupled receptors or tyrosine kinase receptors.
Pathways: The compound can affect pathways related to cell proliferation, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
6-(3-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
6-(4-Bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a bromophenyl group at the 4-position instead of the 3-position.
6-(3-Chlorophenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a chlorophenyl group instead of a bromophenyl group.
6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness:
- The presence of the bromophenyl group at the 3-position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
- The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets.
- The compound’s structural features make it a valuable scaffold for the design of novel derivatives with improved properties.
Propriétés
Numéro CAS |
61453-04-1 |
|---|---|
Formule moléculaire |
C9H6BrN3O2 |
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-1-2-5(4-6)7-11-8(14)13-9(15)12-7/h1-4H,(H2,11,12,13,14,15) |
Clé InChI |
QRALVCKVGSCRBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


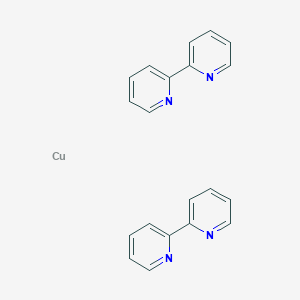
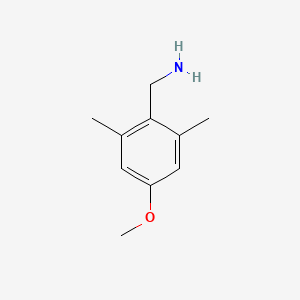
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
